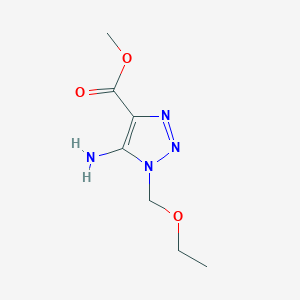![molecular formula C20H14N2O3 B2585320 4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine CAS No. 900019-18-3](/img/structure/B2585320.png)
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine is a chemical compound with the molecular formula C20H14N2O3 . It is also known as 4-[1,3]BENZODIOXOLO[5,6-C][2,7]NAPHTHYRIDIN-4-YLPHENYL METHYL ETHER .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . Unfortunately, the specific structural analysis of this compound is not available from the search results.Scientific Research Applications
Novel Heterocyclic System Synthesis
Research by Deady and Devine (2006) explored the Hofmann rearrangement and synthesis processes involving related naphthyridine compounds, leading to the creation of novel heterocyclic systems. These compounds exhibited typical pyrrole-type reactivity, highlighting the versatility of naphthyridine derivatives in synthesizing complex molecular structures (Deady & Devine, 2006).
Synthesis of Isodecarine
Hlaváč et al. (2007) conducted research on the cyclization of related compounds under radical-mediated conditions, leading to the synthesis of isodecarine and other derivatives. This work illustrates the potential of these compounds in complex organic synthesis and their utility in producing pharmacologically relevant molecules (Hlaváč et al., 2007).
Cytotoxicity and Solubility Studies
Studies on derivatives of naphthyridine compounds have demonstrated potent cytotoxicity, indicating their potential use in developing cancer therapeutics. Researchers have also addressed challenges related to their water solubility, crucial for pharmaceutical applications (林昭蓉, 2006).
Endothelin Receptor Antagonists
A study by Tasker et al. (1997) described the development of novel endothelin receptor antagonists containing the benzodioxole group, showcasing the therapeutic potential of naphthyridine derivatives in cardiovascular diseases (Tasker et al., 1997).
Anti-Intestinal Nematode Activity
Research on benzonaphthyridine derivatives revealed significant anti-intestinal nematode activity, suggesting these compounds could contribute to the development of new anti-parasitic drugs (Duan et al., 2011).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-23-13-4-2-12(3-5-13)20-16-10-22-17-9-19-18(24-11-25-19)8-15(17)14(16)6-7-21-20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFZSZVSEHEPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC3=C2C=NC4=CC5=C(C=C34)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)





![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2585248.png)


![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)

